(3-Fluoro-4-pyridin-2-ylphenyl)methanamine
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Overview
Description
(3-Fluoro-4-pyridin-2-ylphenyl)methanamine: is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group connected to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-pyridin-2-ylphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.
Reduction: The alcohol is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-pyridin-2-ylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-pyridin-2-ylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-pyridin-2-ylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyridine ring enhance its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-pyridin-3-ylphenyl)methanamine
- (3-Fluoro-4-pyridin-4-ylphenyl)methanamine
- (3-Fluoro-4-pyridin-5-ylphenyl)methanamine
Uniqueness
(3-Fluoro-4-pyridin-2-ylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of selective ligands and inhibitors for various biological targets.
Properties
IUPAC Name |
(3-fluoro-4-pyridin-2-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-7-9(8-14)4-5-10(11)12-3-1-2-6-15-12/h1-7H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAROTLXCZIQKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510479-35-2 |
Source
|
Record name | 1-[3-fluoro-4-(pyridin-2-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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